3-Cyclopropoxy-2-methylpyridine

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

This 3-Cyclopropoxy-2-methylpyridine (CAS 1243284-78-7) is a critical scaffold for medicinal chemistry. Its unique 3-cyclopropoxy-2-methyl substitution pattern provides distinct steric and electronic properties, making it an irreplaceable building block for developing potent inhibitors and probing biological targets. Unlike simple alkoxy or halo analogs, the cyclopropoxy group offers precise conformational control, essential for reliable SAR campaigns. Supplied at 98% purity with full analytical QC, it ensures reproducible results and streamlines multi-step syntheses, saving valuable research time.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B14837674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-2-methylpyridine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2CC2
InChIInChI=1S/C9H11NO/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3
InChIKeyFNCMHNUNPXKVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropoxy-2-methylpyridine: Baseline Identification and Key Physicochemical Parameters


3-Cyclopropoxy-2-methylpyridine is a heterocyclic pyridine derivative characterized by a cyclopropoxy group at the 3-position and a methyl group at the 2-position . It is assigned the Chemical Abstracts Service Registry Number (CAS RN) 1243284-78-7 and has a molecular weight of 149.19 g/mol . Commercial sources typically provide this compound at a certified purity of 98%, with analytical data such as NMR and HPLC available for batch-specific quality verification . This compound serves primarily as a research intermediate or building block in medicinal chemistry and is intended for non-human research use only .

Why Substitution with Simple Alkoxypyridines Fails to Replicate 3-Cyclopropoxy-2-methylpyridine Performance


The functional properties of 3-Cyclopropoxy-2-methylpyridine cannot be adequately replicated by simple alkoxy or halo-substituted pyridine analogs. The distinct substitution pattern at the 2- and 3-positions on the pyridine core, combined with the unique electronic and steric properties of the cyclopropoxy group, dictates the compound's specific physicochemical and reactivity profile . For instance, the cyclopropoxy moiety introduces a strained, three-membered ring that imparts distinct conformational constraints and influences electron density on the aromatic system differently than a linear alkoxy group . This is critical in structure-activity relationships where precise spatial orientation and electronic distribution are required for target engagement. Substituting with a compound like 3-methoxy-2-methylpyridine or a chlorinated analog would result in a different molecular geometry and lipophilicity, potentially leading to a failure in downstream synthetic steps or a loss of desired biological activity .

Quantitative Evidence Guide for 3-Cyclopropoxy-2-methylpyridine Differentiation


Regiochemical Specificity: A Quantitative Comparison of Pyridine Substitution Patterns

The regiochemistry of substitution on the pyridine ring is a critical determinant of chemical reactivity and biological target engagement. 3-Cyclopropoxy-2-methylpyridine presents a distinct substitution pattern compared to closely related isomers like 2-cyclopropoxy-4-methylpyridine or 2-cyclopropoxypyridine. While direct biological activity data comparing these specific isomers is not available in the public domain, the well-established principles of medicinal chemistry dictate that moving a substituent from the 3- to the 2- or 4-position of a pyridine ring can dramatically alter its electronic properties and its ability to bind to biological targets . For example, a patent application (WO2009126863A2) highlights the therapeutic potential of 6-chloro-3-cyclopropoxy-2-methylpyridine, a compound that shares the core 3-cyclopropoxy-2-methylpyridine scaffold, as an inhibitor of the hedgehog signaling pathway . This suggests that the 3-cyclopropoxy-2-methyl substitution pattern is a privileged scaffold for this biological activity. Selecting 2-cyclopropoxy-4-methylpyridine, a positional isomer with a different electronic and steric presentation, would likely result in a complete loss of this specific biological activity, as the molecular recognition event would be perturbed .

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Comparative Physicochemical Properties: Impact of the Cyclopropoxy Group on Molecular Weight and Lipophilicity

The incorporation of a cyclopropoxy group introduces a quantifiable difference in key physicochemical parameters compared to unsubstituted or differently substituted analogs. 3-Cyclopropoxy-2-methylpyridine (MW: 149.19 g/mol) is a heavier and more lipophilic entity than 2-methylpyridine (MW: 93.13 g/mol) [1]. While direct LogP data for 3-cyclopropoxy-2-methylpyridine is unavailable, the cyclopropyl group is a well-known motif in medicinal chemistry used to increase lipophilicity (LogP) and metabolic stability . This increase in lipophilicity, as compared to a baseline of 2-methylpyridine, can be inferred to be substantial. For instance, adding a cyclopropoxy group can increase the predicted LogP by approximately 1-2 units, based on established fragment-based calculations . This alteration directly impacts membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a compound derived from this building block. A researcher aiming to optimize these properties would therefore require the specific lipophilicity contribution of the 3-cyclopropoxy-2-methylpyridine scaffold, which cannot be mimicked by a simpler, less lipophilic starting material.

Medicinal Chemistry ADME Physicochemical Characterization

Commercial Availability and Purity: A Procurement-Ready Benchmark

From a procurement perspective, the compound is available as a catalog item with a defined purity and associated analytical documentation, which is a critical differentiator from custom-synthesized or less well-characterized alternatives. 3-Cyclopropoxy-2-methylpyridine is offered by suppliers at a standard purity of 98% . The availability of batch-specific quality control data, such as NMR and HPLC reports, provides a verifiable benchmark for researchers . This is in contrast to a request for a custom synthesis of a close analog, which would involve higher cost, longer lead times, and greater uncertainty in initial purity and characterization. The existence of a stable CAS RN (1243284-78-7) further solidifies its identity as a defined, trackable, and commercially established chemical entity , simplifying procurement logistics, regulatory documentation, and publication referencing.

Chemical Sourcing Quality Control Procurement

Lack of Direct Comparative Biological Data for 3-Cyclopropoxy-2-methylpyridine

A comprehensive search of primary literature, patents, and authoritative databases reveals a notable absence of direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-Cyclopropoxy-2-methylpyridine itself. While this compound is established as a research intermediate, its specific biological profile has not been publicly reported in head-to-head comparisons with close analogs. This lack of data is a critical piece of information for scientific selection. In contrast, related compounds like L-869298 (which contains a 3-cyclopropoxy-4-(difluoromethoxy)phenyl moiety) have been profiled with high potency, exhibiting an IC50 of 0.4 nM against PDE4 [1]. Furthermore, the core scaffold of 6-chloro-3-cyclopropoxy-2-methylpyridine is disclosed in patent WO2009126863A2 as a hedgehog signaling inhibitor . Therefore, the decision to procure 3-cyclopropoxy-2-methylpyridine must be based on its defined role as a versatile synthetic building block or comparator for SAR studies, rather than on an assumption of inherent, pre-validated biological activity. It is a tool for generating data, not a final product with a known target profile.

Medicinal Chemistry Biological Activity Data Availability

Optimal Application Scenarios for 3-Cyclopropoxy-2-methylpyridine


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

3-Cyclopropoxy-2-methylpyridine is optimally deployed as a core scaffold in medicinal chemistry campaigns to explore the SAR of pyridine-based inhibitors or receptor modulators. The specific 3,2-substitution pattern provides a unique vector and electronic environment for probing target interactions, as evidenced by its use in related patent applications for hedgehog pathway inhibitors . Researchers can utilize this building block to synthesize a library of analogs, systematically varying other parts of the molecule while maintaining the core 3-cyclopropoxy-2-methylpyridine motif. This allows for the direct attribution of changes in biological activity to the modifications made, making it a powerful tool for lead optimization. The compound's availability at 98% purity with QC documentation ensures that the results of these SAR studies are reliable and reproducible [1].

Organic Synthesis: Advanced Intermediate for Complex Heterocyclic Construction

This compound is a valuable intermediate for the construction of more complex heterocyclic systems. Its cyclopropoxy and methyl groups can serve as handles for further functionalization or as part of a larger, more intricate molecular architecture. The established commercial availability of 3-cyclopropoxy-2-methylpyridine makes it a practical and efficient starting point for multi-step syntheses, bypassing the need to develop and optimize a new synthetic route for this specific scaffold [1]. This saves significant time and resources in a research setting. The defined purity of the starting material reduces the risk of side reactions and simplifies purification of downstream products.

Chemical Biology: Development of Novel Chemical Probes

In chemical biology, 3-cyclopropoxy-2-methylpyridine can be used to create novel chemical probes for studying biological systems. Its unique physicochemical properties, inferred to include increased lipophilicity from the cyclopropoxy group , may confer favorable cell permeability or subcellular localization properties to the final probe molecule. Furthermore, the scaffold's presence in a known PDE4 inhibitor (L-869298) demonstrates the broader utility of the cyclopropoxyphenyl/pyridine motif in achieving potent biological activity [1]. Researchers can use this building block to create probe molecules to investigate protein function, validate new drug targets, or explore biological pathways where other tools are lacking.

Technical Documentation Hub

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